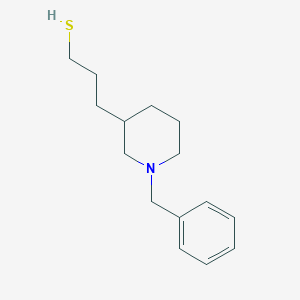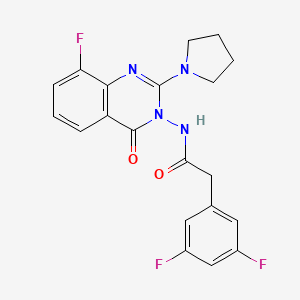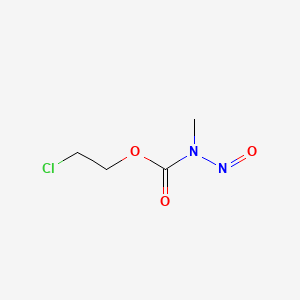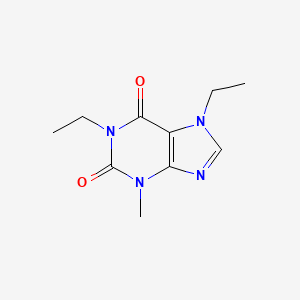
1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.
準備方法
The synthesis of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the alkylation of theobromine or caffeine derivatives. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atoms, followed by the addition of ethyl halides to introduce the ethyl groups at the 1 and 7 positions. The reaction conditions often involve refluxing in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted purines and their derivatives .
科学的研究の応用
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives, which are valuable in medicinal chemistry and drug development.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving purinergic signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is known to act as an adenosine receptor antagonist, similar to caffeine. By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play roles in cellular metabolism and gene expression .
類似化合物との比較
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione is structurally similar to other purine derivatives, including:
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases like asthma.
The uniqueness of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione lies in its specific ethyl substitutions, which may confer distinct pharmacological properties compared to its methylated counterparts .
特性
CAS番号 |
54889-96-2 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
1,7-diethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3 |
InChIキー |
PUHCQHGITXYVPE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



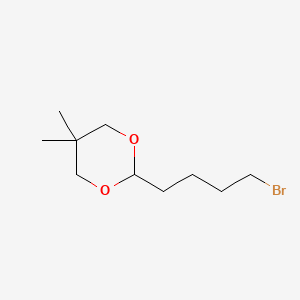
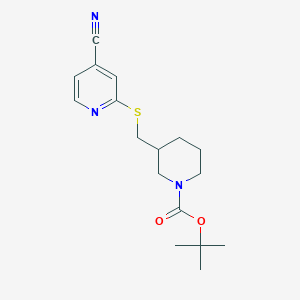



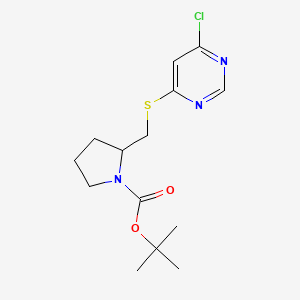
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
